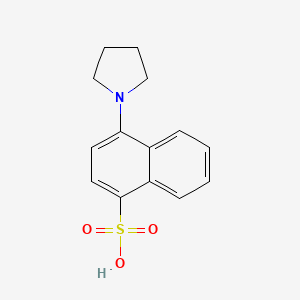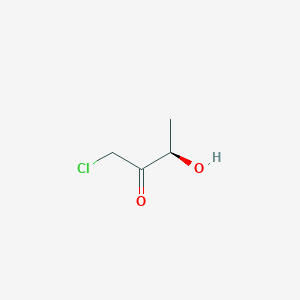![molecular formula C10H20NO2+ B15159288 N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium CAS No. 805190-64-1](/img/structure/B15159288.png)
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is a quaternary ammonium compound with a unique structure that includes a pent-4-enoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium typically involves the reaction of trimethylamine with a suitable ester or acid derivative of pent-4-enoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or in the study of cellular processes.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism by which N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling. Specific pathways and targets depend on the context of its application, such as antimicrobial activity or enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Trimethyl-2-[(1-oxo-2-pentenyl)oxy]ethan-1-aminium
- N,N,N-Trimethyl-2-[(1-oxo-4-pentenyl)oxy]ethan-1-aminium
Uniqueness
N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
Numéro CAS |
805190-64-1 |
|---|---|
Formule moléculaire |
C10H20NO2+ |
Poids moléculaire |
186.27 g/mol |
Nom IUPAC |
trimethyl(2-pent-4-enoyloxyethyl)azanium |
InChI |
InChI=1S/C10H20NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5H,1,6-9H2,2-4H3/q+1 |
Clé InChI |
JIGCFWHZISXTBG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCOC(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


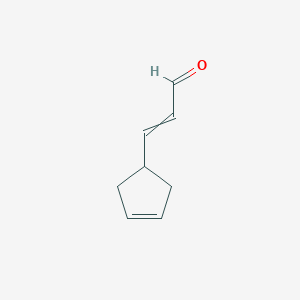
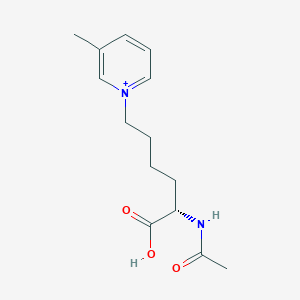
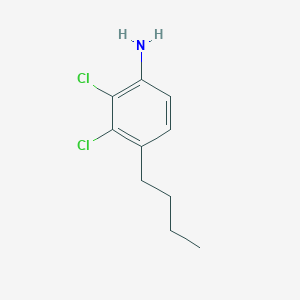
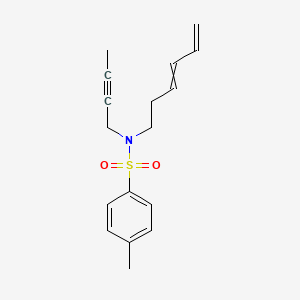
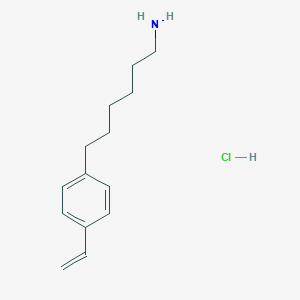
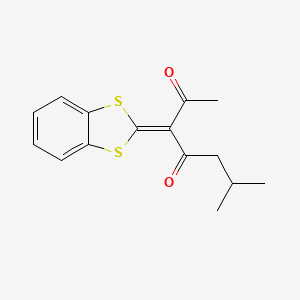
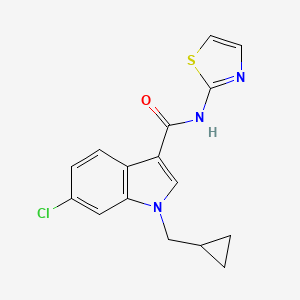
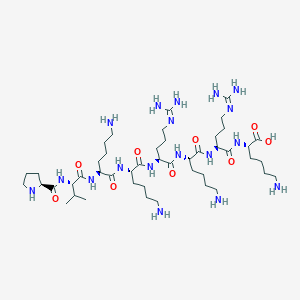
![4-[(3,3-Diethoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B15159282.png)
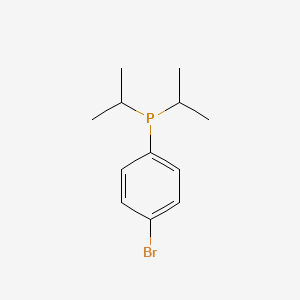
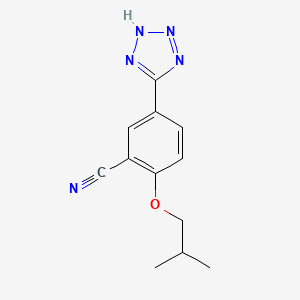
![1-(3-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15159292.png)
